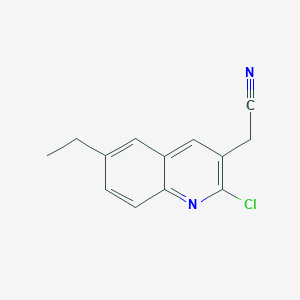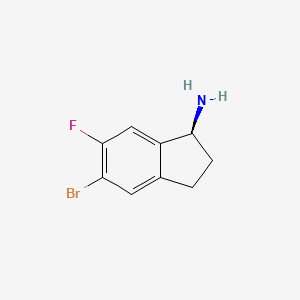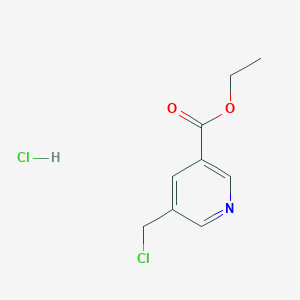
Ethyl 5-(chloromethyl)nicotinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity due to the presence of the chloromethyl group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through a multi-step process. One common method involves the chloromethylation of ethyl nicotinate. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to ensure consistent product quality. The final product is purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-(chloromethyl)nicotinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-(chloromethyl)nicotinate hydrochloride involves its interaction with molecular targets such as nicotinic receptors. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, producing active metabolites that further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(chloromethyl)nicotinate
- Ethyl 6-(chloromethyl)nicotinate
- Ethyl 5-(bromomethyl)nicotinate
Uniqueness
Ethyl 5-(chloromethyl)nicotinate hydrochloride is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
ethyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
Clave InChI |
JGXPYVRSKILRJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CC(=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


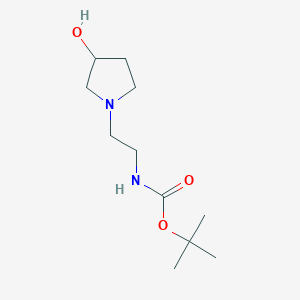
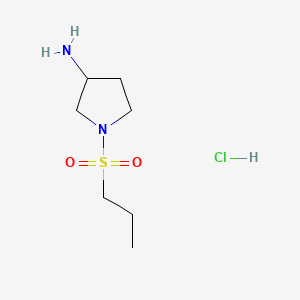


![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

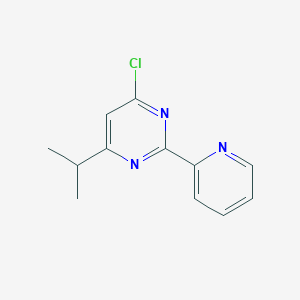
![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)


